molecular formula C17H23N3O4 B2829892 ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate CAS No. 2034328-89-5

ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate

Cat. No.: B2829892
CAS No.: 2034328-89-5
M. Wt: 333.388
InChI Key: PIGMXYXOJFZUAJ-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a furan ring, a pyrazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine or its derivatives under acidic or basic conditions.

    Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor such as a furfural derivative.

    Formation of the ester group: The ester group can be introduced by esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst.

    Coupling of the pyrazole and furan rings: This step involves the reaction of the pyrazole derivative with the furan derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, substitution may yield various substituted derivatives, and hydrolysis may yield carboxylic acids and alcohols.

Scientific Research Applications

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: This can modulate the activity of these proteins and affect various biochemical pathways.

    Interacting with nucleic acids: This can influence gene expression and other genetic processes.

    Modulating cellular signaling pathways: This can affect cell growth, differentiation, and other cellular functions.

Comparison with Similar Compounds

Ethyl 4-((2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but may have different functional groups or substituents.

    Furan derivatives: Compounds containing the furan ring may have similar chemical properties and applications.

    Pyrazole derivatives: Compounds containing the pyrazole ring may have similar biological activities and mechanisms of action.

Properties

IUPAC Name

ethyl 4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylamino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-4-23-16(22)8-7-15(21)18-9-10-20-13(3)17(12(2)19-20)14-6-5-11-24-14/h5-6,11H,4,7-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGMXYXOJFZUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NCCN1C(=C(C(=N1)C)C2=CC=CO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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